2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride
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Overview
Description
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride typically involves the reaction of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one with 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method can be modified by incorporating a chiral substituted benzyl group on the nitrogen atom to produce enantiomerically pure forms of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride undergoes various chemical reactions, including electrophilic halogenation, sulfenylation, and selenenylation . It can also react with electrophilic reagents to form addition products .
Common Reagents and Conditions:
Electrophilic Halogenation: Reagents such as chlorine or bromine in the presence of a catalyst.
Sulfenylation and Selenenylation: Reagents like sulfenyl chlorides or selenenyl chlorides.
Addition Reactions: Electrophilic reagents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation.
Major Products: The major products formed from these reactions include epoxides, polyfunctionalized bicyclic systems, and various halogenated derivatives .
Scientific Research Applications
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research focused on enzyme inhibition and drug development .
Comparison with Similar Compounds
- Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Comparison: Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This makes it more suitable for certain types of chemical reactions and applications compared to its methyl or acetyl counterparts .
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZNXJVOMLUIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739942 |
Source
|
Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89768-07-0 |
Source
|
Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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